3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 957500-07-1) is a highly specialized, N-alkylated heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly phosphoinositide 3-kinase (PI3K) inhibitors [1]. Structurally, it combines a pyrazole core with a 5-carboxylic acid moiety for standard amide coupling, a 1-methyl group to lock tautomerization, and a 3-cyclopropyl group to optimize steric bulk and metabolic resistance. In industrial procurement, this compound is prioritized over simpler pyrazoles because it delivers a predictable, regioselective reaction profile while imparting favorable pharmacokinetic properties—such as reduced intrinsic clearance and enhanced target affinity—to the final drug substance[1].
Attempting to substitute this specific scaffold with cheaper, more common analogs introduces severe process and performance liabilities. Using the unmethylated analog (3-cyclopropyl-1H-pyrazole-5-carboxylic acid) results in tautomeric ambiguity, leading to mixed amide products and N-acylation side reactions that drastically reduce yield and require expensive chromatographic separation [1]. Conversely, substituting the cyclopropyl group with a standard methyl or isopropyl group (e.g., 1,3-dimethyl-1H-pyrazole-5-carboxylic acid) compromises the downstream API's metabolic stability and binding thermodynamics. The unique rigid geometry and strong C-H bonds of the cyclopropyl ring cannot be replicated by acyclic alkyl groups, making this exact compound indispensable for high-performance inhibitor pipelines [1].
Non-cyclopropyl or non-N-methyl pyrazole analogs may not engage LX-2 receptor pathways; reported class-level patent data suggest structural specificity is critical.
Analog substitution can shift lipophilicity and solubility beyond the moderate range, potentially altering assay compatibility and cellular permeability profiles.
The presence of the 1-methyl group on 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid locks the pyrazole ring in a single tautomeric state, ensuring highly predictable reactivity during amide bond formation. When compared to the unmethylated baseline (3-cyclopropyl-1H-pyrazole-5-carboxylic acid), the target compound delivers a near-quantitative yield of the desired single-isomer amide, whereas the unmethylated comparator suffers from N-acylation and tautomeric scrambling [1].
| Evidence Dimension | Regioselective target amide yield |
| Target Compound Data | >98% (single isomer) |
| Comparator Or Baseline | ~65% (3-cyclopropyl-1H-pyrazole-5-carboxylic acid) |
| Quantified Difference | 33% absolute yield increase |
| Conditions | Standard HATU/DIPEA coupling in DMF at room temperature |
Locking the N1 position prevents isomeric mixtures, eliminating the need for costly preparative HPLC separation and maximizing atom economy during scale-up procurement.
The incorporation of the cyclopropyl group provides a significant pharmacokinetic advantage over standard alkyl substitutions. In comparative microsomal stability assays of downstream PI3K inhibitor derivatives, the cyclopropyl-bearing API demonstrates a markedly lower intrinsic clearance rate compared to the 1,3-dimethyl-1H-pyrazole derivative [1]. The rigid cyclopropyl ring resists cytochrome P450-mediated aliphatic oxidation far better than a linear or branched acyclic methyl group.
| Evidence Dimension | In vitro intrinsic clearance (Cl_int) in human liver microsomes (HLM) |
| Target Compound Data | ~15 µL/min/mg protein (cyclopropyl derivative) |
| Comparator Or Baseline | ~45 µL/min/mg protein (1,3-dimethyl-1H-pyrazole derivative) |
| Quantified Difference | 3-fold reduction in metabolic clearance |
| Conditions | HLM assay, 1 µM compound, 30 min incubation |
The cyclopropyl ring extends the half-life of the resulting therapeutic, making this specific building block critical for developing long-acting kinase inhibitors.
While providing necessary steric bulk for receptor pocket binding, the cyclopropyl group maintains a more favorable solubility profile than its acyclic counterparts. Compared to 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, the target compound exhibits significantly higher kinetic aqueous solubility [1]. This is due to the lower lipophilicity (logP) of the cyclopropyl ring relative to the isopropyl group, despite occupying a similar spatial volume.
| Evidence Dimension | Kinetic aqueous solubility of the precursor |
| Target Compound Data | ~2.5 mg/mL |
| Comparator Or Baseline | ~0.8 mg/mL (3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid) |
| Quantified Difference | >3-fold higher aqueous solubility |
| Conditions | Phosphate buffer, pH 7.4 at 25 °C |
Higher aqueous solubility improves handling, formulation characteristics, and reaction homogeneity in aqueous-organic solvent mixtures during process chemistry.
The robust N-methyl bond and stable cyclopropyl ring contribute to excellent thermal stability, an important factor for aggressive coupling conditions. Thermogravimetric analysis reveals that 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid withstands significantly higher temperatures before the onset of decomposition compared to analogs with longer N-alkyl chains, such as the N-ethyl variant [1].
| Evidence Dimension | Onset of thermal decomposition (T_d) |
| Target Compound Data | >240 °C |
| Comparator Or Baseline | ~210 °C (3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid) |
| Quantified Difference | 30 °C higher thermal stability |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere |
High thermal stability allows for aggressive heating protocols, such as microwave-assisted synthesis or refluxing in high-boiling solvents, without precursor degradation.
This compound is a highly prioritized precursor for advanced oncology and immunology drug development. It directly leverages the compound's metabolic stability and rigid steric profile; the cyclopropyl group fits precisely into hydrophobic binding pockets of kinases, while the N-methyl group ensures a single, stable orientation of the pyrazole core[1].
The >98% regioselectivity during amide coupling makes this building block ideal for automated, high-throughput synthesis of compound libraries. It eliminates the risk of tautomeric mixtures that would otherwise complicate biological screening and hit deconvolution [1].
In late-stage process chemistry, the high thermal stability (>240 °C) and excellent solubility profile allow for robust, scalable amide coupling reactions in a variety of industrial solvents (e.g., DMF, NMP) without the need for cryogenic conditions or complex downstream purification[1].